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Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

Cat. No.: B8663382

Spectroscopic Profile of Ethyl-quinolin-3-
ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl-
quinolin-3-ylmethyl-amine. As of the latest literature review, specific experimental data for this
compound has not been published. Therefore, this document presents predicted spectroscopic
characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl
group and the ethylamino moiety—and by referencing data from closely related compounds.
This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Ethyl-quinolin-3-ylmethyl-amine. These
predictions are derived from established principles of spectroscopy and data reported for
analogous structures.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift
(3) ppm

Multiplicity

Integration

Assignment

Notes

~8.90

1H

H-2 (Quinoline)

Expected to be a
singlet and
downfield due to
the proximity of
the nitrogen

atom.

~8.10

1H

H-4 (Quinoline)

Doublet,

downfield.

~7.90

1H

H-8 (Quinoline)

Doublet, part of
the benzo-ring

system.

~7.75

1H

H-5 (Quinoline)

Doublet, part of
the benzo-ring

system.

~7.60

1H

H-7 (Quinoline)

Triplet, part of
the benzo-ring

system.

~7.50

1H

H-6 (Quinoline)

Triplet, part of
the benzo-ring

system.

~3.90

2H

-CHz-
(Methylene
bridge)

Singlet,
connecting the
quinoline ring to

the amine.

~2.70

2H

-CH2- (Ethyl
group)

Quartet, coupled
with the methyl

protons.

~1.80 (broad)

(7]

1H

N-H

Signal may be
broad and its

position can vary
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with
concentration

and temperature.

~1.15

3H

Triplet, coupled

-CHs (Ethyl with the

methylene

protons.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted *C NMR Data

Solvent: CDCIs Frequency: 101 MHz

Chemical Shift (6) ppm

Assignment

Notes

~152.0 C-2 (Quinoline)
~148.5 C-8a (Quinoline) Quaternary carbon.
~135.0 C-4 (Quinoline)
Quaternary carbon,
~133.0 C-3 (Quinoline) attachment point of the
methylamine group.
~129.5 C-4a (Quinoline) Quaternary carbon.
~129.0 C-7 (Quinoline)
~128.0 C-5 (Quinoline)
~127.5 C-6 (Quinoline)
~126.5 C-8 (Quinoline)
~52.0 -CH:z- (Methylene bridge)
~44.0 -CH:- (Ethyl group)
~15.0 -CHs (Ethyl group)
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Note: Chemical shifts are referenced to the solvent signal of CDCls at 77.16 ppm. General
chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].

Predicted IR Data

Wavenumber (cm—?) Intensity Assignment

N-H stretch (secondary amine)

3350 - 3310 Weak-Medium 2]
3100 - 3000 Medium C-H stretch (aromatic)
2975 - 2850 Medium C-H stretch (aliphatic)
) C=C and C=N ring stretching
1600, 1580, 1500 Medium-Strong o
(quinoline)
1590 - 1550 Medium N-H bend (secondary amine)
C-N stretch (aromatic amine
1335 - 1250 Strong
type)[2]
) C-N stretch (aliphatic amine
1250 - 1020 Medium
type)[2]
C-H out-of-plane bending
900 - 675 Strong

(aromatic)

Predicted Mass Spectrometry Data

lonization Mode: Electron lonization (El) Molecular Formula: C12H14aN2 Molecular Weight:
186.25 g/mol
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miz Relative Intensity Assighment
186 Moderate [M]* (Molecular ion)
] [M - CHs]* (Loss of a methyl
171 High _
radical from the ethyl group)
) [M - CzHs]* (Loss of an ethyl
157 High )
radical)
CoHsN]* (Quinolin-3-ylmethyl
130 Very High (Base Peak) [ ) '@ Y Y
cation)
CoH7N]* (Quinoline radical
129 High [ _ @
cation)
Fragmentation of the quinoline
102 Moderate ]
ring
77 Moderate Phenyl fragment

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound such as
Ethyl-quinolin-3-yImethyl-amine, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and 16-64 scans.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is
typically used to simplify the spectrum.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase and baseline corrections should be performed. The chemical shifts are
referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount
of the solid or liquid sample directly onto the ATR crystal.

o Sample Preparation (KBr Pellet - for solids): Mix a small amount of the solid sample (1-2 mg)
with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

e Acquisition: Record the spectrum typically over a range of 4000 to 400 cm~*. A background
spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,
methanol, acetonitrile) into the mass spectrometer via direct infusion or through a
chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: For a relatively volatile and thermally stable compound like this, Electron
lonization (EI) is a common technique. For less stable compounds, a softer ionization
technique like Electrospray lonization (ESI) may be used.

¢ Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Interpretation: The resulting mass spectrum shows the molecular ion peak (if stable
enough to be observed) and various fragment ions, which can be used to deduce the
structure of the molecule.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a
novel compound and the logical flow of spectroscopic data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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